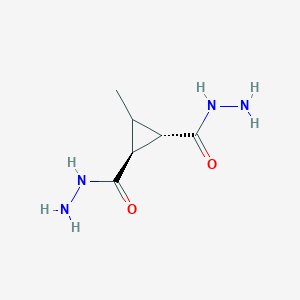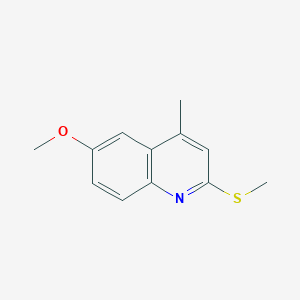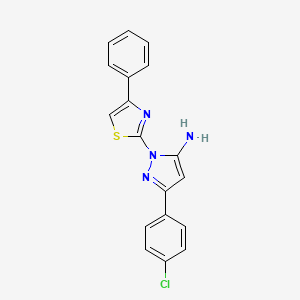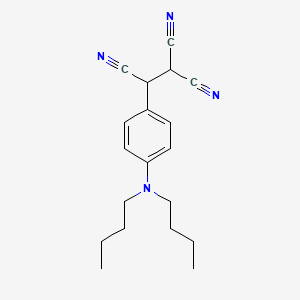
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This similarity allows benzimidazole derivatives to interact easily with biological systems, making them valuable in various therapeutic areas .
Preparation Methods
The synthesis of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under specific conditions. One common method involves reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions, followed by purification steps involving hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and efficiency.
Chemical Reactions Analysis
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazoles or thiol derivatives .
Scientific Research Applications
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol involves its interaction with biological targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of purines, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol can be compared with other benzimidazole derivatives, such as:
2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
Omeprazole N-oxide: Another benzimidazole derivative used as a proton pump inhibitor in medicine, highlighting the diverse applications of benzimidazole compounds.
Fenbendazole: A benzimidazole used as an anthelmintic agent, demonstrating the compound’s utility in veterinary medicine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
4198-61-2 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C10H12N2S/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |
InChI Key |
BXHJSFOJMVMXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)

![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)

![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)


![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)

